![molecular formula C21H18N2O3 B2703470 N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide CAS No. 2094548-39-5](/img/structure/B2703470.png)
N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide is a synthetic organic compound that features a quinoline moiety linked to a phenyl ring through a methoxy group and an amide linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline with an appropriate nucleophile forms the quinoline core .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions: N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide linkage can be reduced to an amine under appropriate conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like NaH (Sodium hydride) or K2CO3 (Potassium carbonate) in polar aprotic solvents.
Major Products:
- Oxidation of the methoxy group yields aldehydes or carboxylic acids.
- Reduction of the amide linkage yields amines.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used .
科学研究应用
N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline moiety.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide involves its interaction with specific molecular targets. The quinoline moiety is known to inhibit bacterial enzymes such as topoisomerase and DNA gyrase, which are essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial DNA processes, resulting in antibacterial effects .
相似化合物的比较
Quinolone derivatives: These compounds share the quinoline core and exhibit similar antibacterial properties.
Methoxy-substituted phenyl compounds: These compounds have similar structural features and can undergo similar chemical reactions.
Uniqueness: N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and methoxy groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy as an antimicrobial agent .
属性
IUPAC Name |
N-[4-methoxy-3-(quinolin-2-ylmethoxy)phenyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-3-6-21(24)23-16-11-12-19(25-2)20(13-16)26-14-17-10-9-15-7-4-5-8-18(15)22-17/h4-5,7-13H,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNYCUVJSTUOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC(=C(C=C1)OC)OCC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
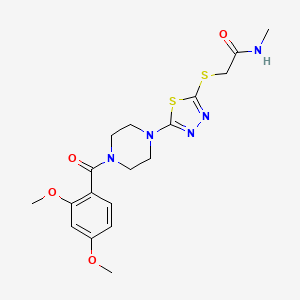
![1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B2703395.png)
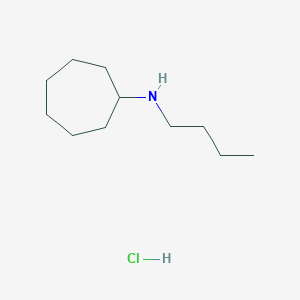

![2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol](/img/structure/B2703398.png)
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2703399.png)
![2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B2703400.png)
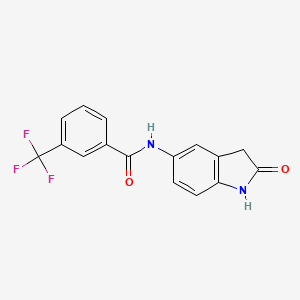

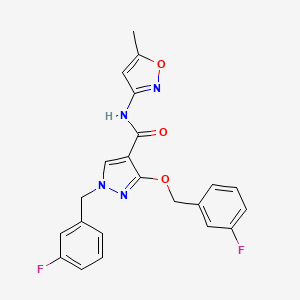
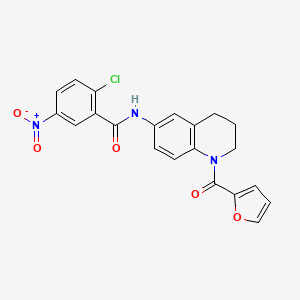
![Methyl (1S,2R,6S,7S,11R)-9-oxo-8-oxa-3-azatricyclo[5.2.2.02,6]undecane-11-carboxylate;hydrochloride](/img/structure/B2703406.png)
![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B2703409.png)

